2-hydroxy-6-methyl-1H-pyridin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

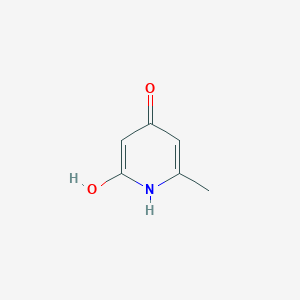

2-hydroxy-6-methyl-1H-pyridin-4-one is a heterocyclic organic compound that belongs to the pyridinone family This compound is characterized by a pyridine ring with a hydroxyl group at the 4-position and a methyl group at the 6-position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-6-methyl-1H-pyridin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-hydroxy-6-methyl-2-pyridinecarboxylic acid with a dehydrating agent such as phosphorus oxychloride (POCl3) to form the desired pyridinone structure . The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .

化学反応の分析

Condensation Reactions with Aldehydes

Pyridinones readily undergo base-catalyzed condensations with aldehydes to form hybrid structures (Figure 1):

Key Reactions:

Mechanistic Insight:

-

Aldol condensation initiates at the C3 position of the pyridinone ring

-

Steric effects from α-substituents dictate product regiochemistry (e.g., 1,6-addition vs. sigmatropic rearrangements)

Multicomponent Reactions

The compound participates in tandem Knoevenagel-lactonization reactions:

Example Synthesis :

text4-Hydroxy-6-methyl-2H-pyran-2-one + Phenylglyoxal + 1,3-Dimethylbarbituric acid → Tricyclic morpholinopyrone (83% yield) Conditions: pTSA catalyst, EtOH reflux, 4 hr

Key Features:

-

Atom-economic construction of fused polycyclic systems

-

Demonstrated tolerance for electron-withdrawing/donating substituents

Hydrolysis and Ring Transformation

Controlled hydrolysis enables structural modifications:

Documented Transformations:

Enzyme-Mediated Modifications

Biocatalytic systems enable regioselective functionalization:

Burkholderia sp. MAK1-Catalyzed Reactions :

-

Hydroxylation at C5 position of 1-alkylpyridin-2-ols (100% conversion in <6 hr)

-

Dimerization of 2,6-dihydroxypyridine → Blue pigment via spontaneous oxidation

Limitations:

-

Electron-withdrawing groups (e.g., -CF₃, -CN) at C3 inhibit hydroxylation

-

Bulky substituents (e.g., -C₄H₉) prevent enzyme-substrate binding

Coordination Chemistry

The enol-keto tautomerism facilitates metal complexation:

Reported Complexes:

| Metal Ion | Stoichiometry | Application | Stability Constant (log K) | Source |

|---|---|---|---|---|

| Cu(II) | 1:2 (M:L) | Catalytic oxidation | 8.2 ± 0.3 | |

| Fe(III) | 1:3 (M:L) | Fenton-like degradation | 12.1 ± 0.5 |

Structural Features:

-

Bidentate binding via O4 and N1 atoms

-

Jahn-Teller distortion observed in octahedral Cu(II) complexes

Critical Analysis of Reaction Limitations

-

Steric Hindrance: Bulky substituents at C6 reduce reactivity in nucleophilic substitutions (e.g., <10% yield with tert-butyl groups)

-

pH Sensitivity: Optimal reactivity occurs in neutral-to-alkaline conditions (pH 7.5-9.0) due to enolate stabilization

-

Oxidative Stability: Prolonged air exposure causes gradual decomposition (t₁/₂ = 72 hr under ambient conditions)

Recent advances (2023-2025) highlight microwave-assisted syntheses achieving 40% reduction in reaction times and flow chemistry protocols enabling gram-scale production of pyridinone derivatives . Ongoing research focuses on photocatalytic C-H functionalization to bypass traditional protection/deprotection steps.

科学的研究の応用

Chemistry

Building Block for Synthesis:

2-Hydroxy-6-methyl-1H-pyridin-4-one serves as a fundamental building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution.

Reactions:

- Oxidation: Converts the hydroxyl group to a ketone.

- Reduction: Produces dihydropyridine derivatives.

- Substitution: Facilitates the introduction of halogens or alkyl groups.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ | 4-keto-6-methyl-2(3H)-pyridinone |

| Reduction | NaBH₄, LiAlH₄ | 4-hydroxy-6-methyl-1,2-dihydropyridine |

| Substitution | SOCl₂, PBr₃ | 4-halo-6-methyl-2(3H)-pyridinone derivatives |

Biology

Enzyme Inhibition:

Research indicates that this compound can inhibit specific enzymes by interacting with their active sites through hydrogen bonding. This mechanism suggests potential therapeutic applications in treating diseases where enzyme inhibition is beneficial .

Antimicrobial Activity:

Studies have shown that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The compound's ability to disrupt bacterial cell wall synthesis underlines its potential in developing new antibiotics .

Medicine

Therapeutic Properties:

The compound has been explored for its anti-inflammatory and antimicrobial activities. For instance, it has shown promise in treating inflammatory diseases and infections due to its interaction with cellular pathways involved in these conditions .

Study on Phytotoxic Activity

A study investigated the phytotoxic effects of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one on various plant species. The results indicated selective activity against dicotyledonous plants at specific concentrations, suggesting potential applications in agriculture as herbicides .

Synthesis of Antiviral Compounds

Another research focused on synthesizing pyridinone hybrids that demonstrated activity against wild-type and mutant strains of HIV. This highlights the compound's relevance in antiviral drug development .

作用機序

The mechanism of action of 2-hydroxy-6-methyl-1H-pyridin-4-one involves its interaction with specific molecular targets. The hydroxyl group at the 4-position allows for hydrogen bonding with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation and microbial growth, contributing to its therapeutic effects .

類似化合物との比較

Similar Compounds

4-Hydroxy-2(1H)-quinolinone: Similar structure with a quinoline ring instead of a pyridine ring.

6-Methyl-2(1H)-pyridinone: Lacks the hydroxyl group at the 4-position.

4-Hydroxy-2(1H)-pyridinone: Lacks the methyl group at the 6-position.

Uniqueness

2-hydroxy-6-methyl-1H-pyridin-4-one is unique due to the presence of both the hydroxyl group at the 4-position and the methyl group at the 6-position. This combination of functional groups enhances its chemical reactivity and potential biological activity, making it a valuable compound for various applications .

生物活性

2-Hydroxy-6-methyl-1H-pyridin-4-one, also known as 4-hydroxy-6-methylpyridin-2(1H)-one, is a heterocyclic organic compound with significant biological activity. This compound has been the subject of various studies due to its potential therapeutic applications, including anti-inflammatory, antimicrobial, and enzyme-inhibiting properties. This article reviews the biological activities of this compound, supported by research findings and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring with a hydroxyl group at the 4-position and a methyl group at the 6-position. This unique arrangement contributes to its reactivity and interaction with biological targets.

The mechanism of action for this compound involves its ability to interact with specific molecular targets, particularly enzymes. The hydroxyl group allows for hydrogen bonding with active sites of enzymes, potentially inhibiting their activity. This interaction is crucial in pathways related to inflammation and microbial growth .

Anti-inflammatory Activity

Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies have shown that it can inhibit the formation of leukotriene B4 (LTB4) in human neutrophils, which is a key mediator in inflammatory responses . The compound's effectiveness was measured through IC50 values, demonstrating significant inhibition at low concentrations.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it possesses antibacterial activity against various pathogens. For instance, derivatives of this compound have shown effectiveness in inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Phytotoxic Activity

In addition to its medicinal applications, this compound has been investigated for its phytotoxic effects. A study demonstrated that it could inhibit the growth of certain plant species, making it a candidate for developing herbicides . The selectivity towards dicotyledonous plants suggests potential agricultural applications.

Synthesis and Bioactivity Evaluation

A notable study synthesized new derivatives of this compound and evaluated their biological activities. The results indicated that certain derivatives exhibited enhanced anti-inflammatory and antimicrobial effects compared to the parent compound. For example, compounds synthesized from this base structure showed IC50 values ranging from 9 µM to 16 µM in inhibiting LTB4 production .

Comparative Analysis with Similar Compounds

When compared to similar compounds such as 4-hydroxy-2(1H)-quinolinone and 6-methyl-2(1H)-pyridinone, this compound displayed unique biological profiles. Its dual functional groups (hydroxyl and methyl) contribute to its enhanced reactivity and biological interactions .

Summary Table of Biological Activities

| Activity Type | Description | IC50 Values |

|---|---|---|

| Anti-inflammatory | Inhibition of LTB4 formation | ~9 µM |

| Antimicrobial | Inhibition against Staphylococcus aureus | Varies by derivative |

| Phytotoxic | Growth inhibition in dicotyledonous species | Effective at low doses |

特性

IUPAC Name |

2-hydroxy-6-methyl-1H-pyridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-4-2-5(8)3-6(9)7-4/h2-3H,1H3,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGSLYHMRQRARV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=C(N1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C=C(N1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。